
(3-Chloro-4-(pyrrolidine-1-carbonyl)phenyl)boronic acid
Übersicht
Beschreibung
“(3-Chloro-4-(pyrrolidine-1-carbonyl)phenyl)boronic acid” is a boronic acid derivative with the molecular formula C11H13BClNO3 . It has a molecular weight of 253.49 . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13BClNO3/c13-10-4-3-8(12(16)17)7-9(10)11(15)14-5-1-2-6-14/h3-4,7,16-17H,1-2,5-6H2 . This code provides a specific description of the compound’s molecular structure.Chemical Reactions Analysis
Boronic acids, such as this compound, are known to be involved in various chemical reactions. For instance, they are used in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 253.49 .Wissenschaftliche Forschungsanwendungen
Boron Complexes in Porphyrin Chemistry : Boron(III) has been integrated into porphyrins, such as N-confused and N-fused porphyrins, where the boron atom is coordinated by two pyrrolic nitrogen atoms and a sigma-phenyl ligand. This has implications in understanding the molecular and electronic structure of such complexes (Młodzianowska et al., 2007).
Optical Modulation in Nanotechnology : Phenyl boronic acids, including derivatives like (3-Chloro-4-(pyrrolidine-1-carbonyl)phenyl)boronic acid, have been utilized in the optical modulation of polyethylene glycol-wrapped single-walled carbon nanotubes. This has applications in saccharide recognition and could impact nanotechnology and sensor development (Mu et al., 2012).
Synthesis of Isoquinolines : The compound has been involved in Suzuki coupling reactions for the synthesis of diversified 1,3-disubstituted isoquinolines, highlighting its role in facilitating complex organic syntheses (Prabakaran et al., 2012).
Acylation in Organic Chemistry : This chemical has relevance in the acylation of pyrrolidine-2,4-diones, a process important in the synthesis of various organic compounds, indicating its utility in diverse organic synthesis pathways (Jones et al., 1990).
Development of Heteroarylpyridine Derivatives : Its analogs have been used in the synthesis of heteroarylpyridine derivatives via Suzuki cross-coupling reactions, contributing to the development of new organic compounds with potential applications in various fields (Smith et al., 2008).
Molecular Recognition and Chemosensing : The compound has shown significance in molecular recognition and chemosensing technologies, particularly in the design of o-(N,N-dialkylaminomethyl)arylboronate scaffolds targeting substances like saccharides and catecholamines (Zhu et al., 2006).
Fluorescent Sensing with Polymeric Lewis Acids : The incorporation of boronic acids into main-chain polymeric Lewis acids has been explored for fluorescent sensing of Lewis basic substrates. This demonstrates the potential of boronic acids, including this compound, in developing new sensing materials (Sundararaman et al., 2005).
Electrochemical Sensing Applications : In electroanalysis, derivatives of phenyl boronic acids have been employed in the modification of electrodes for the simultaneous determination of various compounds, indicating their importance in the development of electrochemical sensors (Wu et al., 2010).
Neuroprotection in Zebrafish Models : Studies have shown that 3-pyridinylboronic acid, a related compound, can mitigate the effects of neurotoxins in zebrafish embryos, suggesting potential applications in neuroprotective therapies (Üstündağ et al., 2020).
Applications in Gelation Processes : Boronic acids, including this compound, have been studied in the context of guar gelation, indicating their potential use in industrial processes involving gelation and cross-linking (Perrin et al., 2017).
Safety and Hazards
Wirkmechanismus
Boronic acids
are compounds that contain a boron atom bonded to three oxygen atoms and one carbon atom. They are known for their ability to form stable covalent bonds with sugars, amino acids, and other biological compounds, which makes them useful in the field of medicinal chemistry .
Pyrrolidine
, a five-membered ring with one nitrogen atom, is a common structure in many natural products, including alkaloids. Compounds containing a pyrrolidine ring can exhibit a wide range of biological activities, including acting on the central nervous system .
Eigenschaften
IUPAC Name |
[3-chloro-4-(pyrrolidine-1-carbonyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BClNO3/c13-10-7-8(12(16)17)3-4-9(10)11(15)14-5-1-2-6-14/h3-4,7,16-17H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSBQRHXLMQAEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)N2CCCC2)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657350 | |
| Record name | [3-Chloro-4-(pyrrolidine-1-carbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850589-51-4 | |
| Record name | [3-Chloro-4-(pyrrolidine-1-carbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-hydroxyethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B1418319.png)

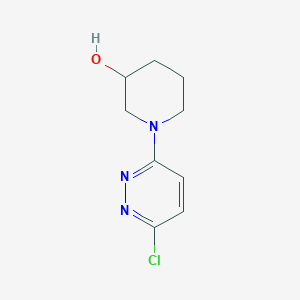
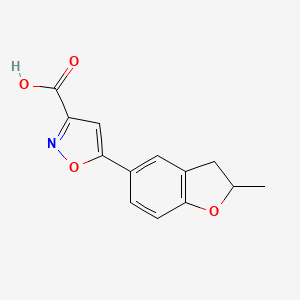
![[2-(2-Phenylmorpholin-4-yl)ethyl]amine](/img/structure/B1418326.png)
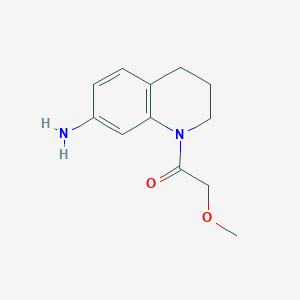

![1-[(6-Chloropyridin-3-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B1418333.png)
![4-Tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B1418334.png)
![3-Phenyl-2-[2-(phenylcarbonylamino)acetyloxy]propanoic acid, sodium salt](/img/structure/B1418336.png)
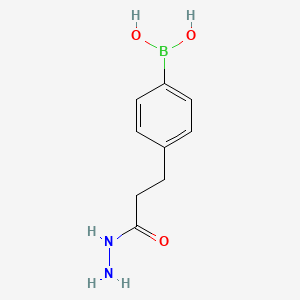

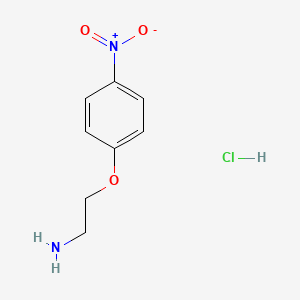
![4,4,5,5-Tetramethyl-2-[4-(thien-2-ylmethyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B1418341.png)
